6-Fluoro-3-methoxypicolinic acid

Description

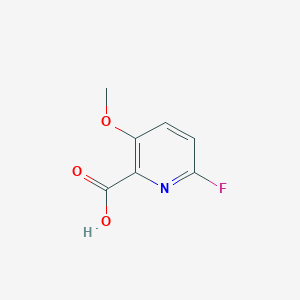

6-Fluoro-3-methoxypicolinic acid is a substituted picolinic acid derivative featuring a fluorine atom at the 6-position and a methoxy group (-OCH₃) at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

6-fluoro-3-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |

InChI Key |

HEMWFVGRCZMMQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxypicolinic acid typically involves the fluorination of 3-methoxypicolinic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxypicolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed:

Oxidation: Formation of 6-fluoro-3-methoxypyridine-2-carboxylic acid.

Reduction: Formation of 3-methoxypicolinic acid.

Substitution: Formation of 6-amino-3-methoxypicolinic acid or 6-thio-3-methoxypicolinic acid.

Scientific Research Applications

6-Fluoro-3-methoxypicolinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the hydrogen bond acceptor properties of other functional groups.

Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects. The methoxy group also contributes to the compound’s overall lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties and Functional Implications

Acidity (pKa):

- The pKa of 6-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid is 4.16 , typical for pyridinecarboxylic acids . Comparable pKa values are expected for this compound, though electron-withdrawing groups like CF₃ (in 3-Methoxy-6-(trifluoromethyl)picolinic acid) may lower pKa further by stabilizing the conjugate base .

Lipophilicity and Solubility:

- In contrast, trifluoromethyl groups (CF₃) may reduce solubility in polar solvents due to their hydrophobic nature .

Steric and Electronic Effects:

- Fluorine vs.

- Methoxy vs. Methyl: Methoxy groups (-OCH₃) provide stronger electron-donating effects compared to methyl (-CH₃), influencing electronic distribution on the pyridine ring .

Biological Activity

6-Fluoro-3-methoxypicolinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in drug design, and comparisons with related compounds.

Chemical Structure and Properties

This compound possesses a fluorine atom and a methoxy group attached to a picolinic acid backbone, which enhances its lipophilicity and interaction with biological targets. The presence of these substituents allows for specific interactions that are crucial for its biological activity.

The mechanism of action of this compound primarily involves its ability to interact with specific receptors and enzymes:

- Hydrogen Bonding : The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which is essential for binding to biological targets.

- Lipophilicity : The methoxy group increases the compound's overall lipophilicity, affecting its absorption and distribution in biological systems.

- Target Interaction : It has been investigated as a potential bioisostere in drug design, where it can mimic the properties of other functional groups, thus modulating the activity of various biological targets .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Neuroprotective Effects : In animal models, it has shown promise as a neuroprotective agent against neurodegeneration induced by toxins like MPTP and 6-OHDA, which are relevant in Parkinson's disease research .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially interacting with pathways involved in inflammation regulation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the picolinic acid structure can significantly influence biological activity. For instance:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Fluorine and methoxy groups | Enhanced receptor binding and activity |

| 6-Methoxypicolinic acid | Lacks fluorine | Reduced biological activity |

| 6-Fluoropicolinic acid | Lacks methoxy group | Altered lipophilicity and reactivity |

This table illustrates how specific substitutions affect the compound's pharmacological profile.

Case Studies

- Dopamine Receptor Agonism : A study identified compounds structurally similar to this compound that selectively activated D3 dopamine receptors, showcasing its potential in treating neurodegenerative diseases .

- Anti-cancer Research : Investigations into its anticancer properties revealed that it could inhibit cell proliferation in specific cancer cell lines, suggesting a role in cancer therapy development.

Applications in Drug Design

The unique properties of this compound make it a valuable building block in drug synthesis:

- Pharmaceutical Development : It serves as an intermediate for synthesizing more complex fluorinated compounds used in various therapeutic areas.

- Agrochemical Applications : Its chemical properties are also being explored for developing agrochemicals due to its efficacy against certain pests and diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.